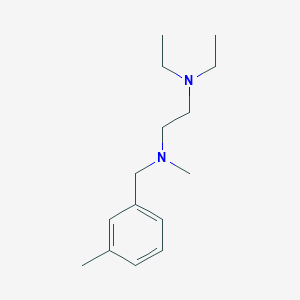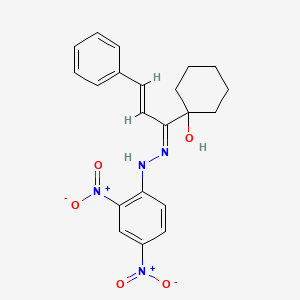
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, also known as DCNP, is a synthetic compound that belongs to the family of aryl ketones. It is widely used in scientific research for its ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in the regulation of cellular signaling pathways.
作用機序
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone inhibits PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to the accumulation of phosphorylated proteins, which in turn affects various cellular signaling pathways. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to selectively inhibit certain PTPs while sparing others, which makes it a valuable tool for studying the specific functions of different PTPs.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to affect various cellular processes, including insulin signaling, immune response, and cancer development. Inhibition of PTP1B by (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been shown to enhance the immune response against cancer cells by inhibiting the activity of SHP-2, which is overexpressed in several types of cancer. However, the long-term effects of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone on cellular processes and its potential toxicity need to be further investigated.
実験室実験の利点と制限
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone is a valuable tool for studying the role of PTPs in various cellular processes. Its selectivity for certain PTPs makes it a valuable tool for studying the specific functions of different PTPs. However, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has some limitations in lab experiments, including its potential toxicity and the need for careful handling due to its chemical properties.
将来の方向性
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has a wide range of potential applications in scientific research, including the development of new drugs for diabetes, cancer, and other diseases. Future research should focus on improving the selectivity and potency of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and investigating its long-term effects on cellular processes. Additionally, the development of new synthetic methods for (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and its analogs could lead to the discovery of new compounds with improved properties and applications.
合成法
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2,4-dichloro-5-nitrophenol with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the final product, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, using a hydrogenation catalyst.
科学的研究の応用
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been extensively used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, TC-PTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer development. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.
特性
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-2-4-9(5-3-8)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPHRMNFWZSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)




![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)